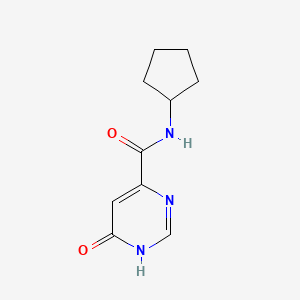
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide is a chemical compound with a unique structure that allows for versatile experimentation. It is a pyrimidine derivative, which is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
准备方法
The synthesis of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve the use of reagents such as cyclopentanone and hydroxylamine, followed by cyclization with a pyrimidine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide has diverse applications in scientific research. Its unique structure makes it invaluable for studying various biological phenomena and developing cutting-edge technologies. In chemistry, it is used to explore reaction mechanisms and develop new synthetic methodologies. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Additionally, it has applications in the pharmaceutical industry for drug development .
作用机制
The mechanism of action of N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. These interactions contribute to its anti-inflammatory effects .
相似化合物的比较
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds share a similar bicyclic structure with two nitrogen atoms in each ring. this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs .
生物活性
N-cyclopentyl-6-hydroxypyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with a hydroxyl group at the 6-position and a carboxamide functional group. The cyclopentyl moiety contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in nucleic acid metabolism, which is crucial for viral replication and cellular proliferation .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antiviral Studies :
-
Anticancer Activity :
- Research indicated that derivatives of this compound significantly inhibited cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models. The compound displayed a selective toxicity profile, being more effective against cancer cells compared to normal cells .
- Mechanistic Insights :
属性
IUPAC Name |
N-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9-5-8(11-6-12-9)10(15)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBLYXABLLIDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














